(Benzylperoxy)(triphenyl)silane
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Overview
Description
(Benzylperoxy)(triphenyl)silane is an organosilicon compound that features a benzylperoxy group and three phenyl groups attached to a silicon atom
Preparation Methods
The synthesis of (Benzylperoxy)(triphenyl)silane typically involves the reaction of triphenylsilane with benzyl hydroperoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Chemical Reactions Analysis
(Benzylperoxy)(triphenyl)silane undergoes several types of chemical reactions, including:
Oxidation: The benzylperoxy group can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The compound can be reduced under specific conditions, often using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Benzylperoxy)(triphenyl)silane has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into the potential medical applications of this compound, including its use in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which (Benzylperoxy)(triphenyl)silane exerts its effects involves the interaction of the benzylperoxy group with various molecular targets. The silicon atom plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its mechanism of action are complex and depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(Benzylperoxy)(triphenyl)silane can be compared to other organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the benzylperoxy group, making it less reactive in certain types of reactions.
Phenylsilane: Contains only one phenyl group and is less complex in structure.
Triethoxysilane: Features ethoxy groups instead of phenyl groups, leading to different reactivity and applications. The uniqueness of this compound lies in its combination of a benzylperoxy group with three phenyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
CAS No. |
96663-17-1 |
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Molecular Formula |
C25H22O2Si |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
benzylperoxy(triphenyl)silane |
InChI |
InChI=1S/C25H22O2Si/c1-5-13-22(14-6-1)21-26-27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
HPNPPXZSTOWQCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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